2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole
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Overview
Description
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic molecule that features a pyridine ring substituted with a fluorine atom and a fused octahydrocyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multiple steps, including cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyridine ring .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP4), a serine protease involved in the regulation of glucose metabolism. By inhibiting DPP4, the compound can increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidine-2-carbonitrile: Another fluorinated pyrrolidine derivative with similar structural features.
Octahydrocyclopenta[b]pyrrole-2-carbonitrile: A compound with a similar ring system but different substituents.
Uniqueness
2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is unique due to its specific combination of a fluoropyridine ring and an octahydrocyclopenta[c]pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H15FN2/c13-12-6-11(4-5-14-12)15-7-9-2-1-3-10(9)8-15/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
NQHKPYGCXLDBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CC(=NC=C3)F |
Origin of Product |
United States |
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